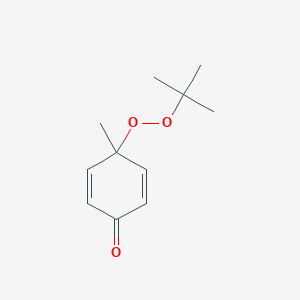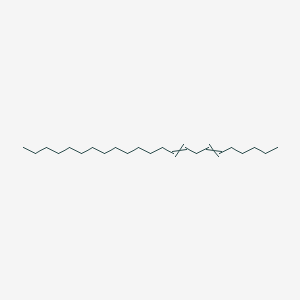
Tricosa-6,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricosa-6,9-diene is a chemical compound with the molecular formula C23H44. It is a long-chain hydrocarbon featuring two double bonds at the 6th and 9th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricosa-6,9-diene can be synthesized through various methods, including the reductive decyanation of nitriles and the isomerization of olefins. One common method involves the use of potassium on alumina (K/Al2O3) in solvents like hexane or toluene, which facilitates the isomerization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The choice of solvents and catalysts is crucial to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tricosa-6,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation or other substitution reactions can occur at the double bond sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of tricosane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Tricosa-6,9-diene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of tricosa-6,9-diene in biological systems involves its interaction with specific molecular targets. For instance, as a component of insect pheromones, it binds to olfactory receptors in male insects, triggering behavioral responses. In medicinal research, its anti-inflammatory effects are thought to be mediated through the inhibition of enzymes like 5-lipoxygenase, which plays a role in the inflammatory pathway .
Comparación Con Compuestos Similares
Tricosa-3,6,9-triene: Another long-chain hydrocarbon with three double bonds.
Tricosa-3,6,9,19-tetraene: A compound with four double bonds, showing different reactivity and applications.
Uniqueness: Tricosa-6,9-diene is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role in insect pheromones and potential medicinal applications highlight its versatility compared to other similar compounds.
Conclusion
This compound is a fascinating compound with diverse applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for both research and industrial purposes. Ongoing studies continue to uncover new uses and mechanisms of action, further expanding its potential.
Propiedades
Número CAS |
125239-97-6 |
|---|---|
Fórmula molecular |
C23H44 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
tricosa-6,9-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-23H2,1-2H3 |
Clave InChI |
QVTSRBNFHQATMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
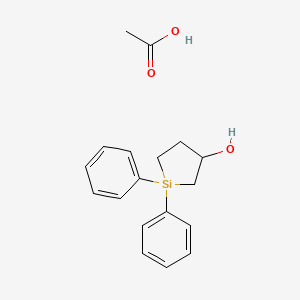
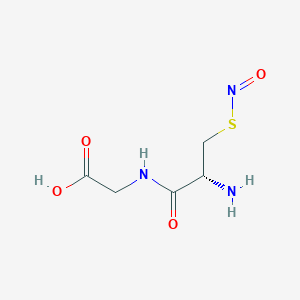
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
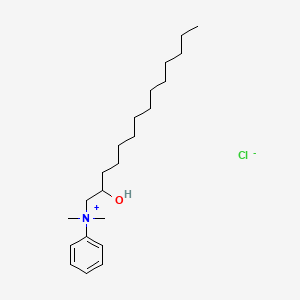

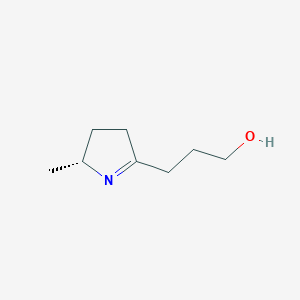
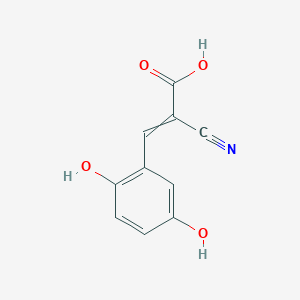
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

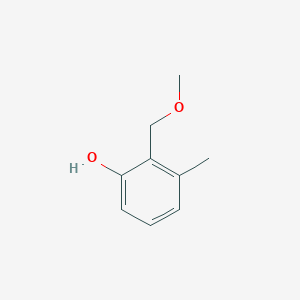
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
